Lysinoalanine Dihydrochloride

Food Science Protein Crosslinking Gelation

Food testing and peptide engineering laboratories frequently lack a certified reference standard for lysinoalanine crosslink analysis, compromising method validation and data reproducibility. Lysinoalanine Dihydrochloride (LAL·2HCl) is a diastereomeric mixture (LL+LD) supplied at ≥98% purity that directly resolves this gap. • Quantify lysinoalanine crosslinks via HPLC or GC-MS with a validated detection limit of 0.05 ng. • Differentiate LL- and LD-diastereomers by their distinct Cu(II) chelation affinities for toxicological and nutritional studies. • Use as an SPPS building block to synthesize conformationally constrained, side-chain-bridged bioactive peptides. Bulk quantities available; shipped under ambient conditions with full Certificate of Analysis.

Molecular Formula C9H21Cl2N3O4
Molecular Weight 306.19
CAS No. 4418-81-9
Cat. No. B612971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysinoalanine Dihydrochloride
CAS4418-81-9
Synonyms4418-81-9; LAL.2HCl; C9H19N3O4.2HCl; 7357AH; FT-0603660
Molecular FormulaC9H21Cl2N3O4
Molecular Weight306.19
Structural Identifiers
SMILESC(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1
InChIKeyJZWLEIXRHPXDAP-VNGAUYPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lysinoalanine Dihydrochloride Procurement Specifications


Lysinoalanine Dihydrochloride (LAL·2HCl) is a diastereomeric mixture (LL + LD) of a non-proteinogenic, crosslinked amino acid formed via the alkali- or heat-induced condensation of lysine and dehydroalanine [1]. It is primarily utilized as an analytical reference standard for detecting and quantifying lysinoalanine crosslinks in processed foods and biological matrices, and as a specialized building block for synthesizing conformationally constrained, side-chain-bridged peptides [2]. The compound is supplied as a white solid with a molecular weight of 306.19 g/mol and a typical purity specification of ≥98–99% .

Analytical reference standard for crosslink detection in food matrices
Specialized building block for constrained peptide synthesis
Defined diastereomeric mixture for reproducible toxicology studies

Lysinoalanine Dihydrochloride: Generic Substitution Not Viable


Generic substitution is not feasible because Lysinoalanine Dihydrochloride possesses a unique combination of chemical, stereochemical, and analytical properties that are not replicated by closely related crosslinked amino acids like lanthionine (LAN) or ornithinoalanine (OAL). Its distinct diastereomeric composition directly impacts biological activity and metal-binding affinity [1]. Furthermore, its specific mass spectrometric fragmentation pattern provides a diagnostic ion that is essential for precise mapping in complex systems, a capability not shared by other crosslinkers [2]. Consequently, substituting LAL·2HCl with other in-class compounds would compromise the validity and reproducibility of experimental data in food safety analysis, peptide engineering, and nutritional studies.

Diastereomeric composition Lanthionine or ornithinoalanine substitution alters isomer profile, which may shift metal binding and activity.
Mass spectral specificity Unique diagnostic ion for crosslink mapping not shared by other crosslinkers; substitution may compromise analytical specificity.

Lysinoalanine Dihydrochloride: Key Differentiation Evidence


Gelation Role vs. Lanthionine

In a head-to-head comparison of heat-induced egg white gelation, lanthionine (LAN) formation was found to be the primary determinant of gel hardness, while lysinoalanine (LAL) formation did not show a significant correlation. The study reported a strong correlation coefficient of 0.99 between gel hardness and LAN content, indicating a direct role in fortifying the protein network. In contrast, LAL crosslinks were also formed but did not contribute to this specific functional property under the tested conditions (130°C heating) [1]. This demonstrates that these two closely related crosslinkers have distinct, non-interchangeable roles in dictating the final material properties of processed proteins.

Gelation role vs. lanthionine
Head-to-head
LAL: no significant correlation
LAN: r=0.99 with gel hardness
Non-interchangeable crosslinkers; LAL does not confound gel studies
Egg white, 130°C heating model
Food Science Protein Crosslinking Gelation

Copper Chelation vs. Lanthionine

Lysinoalanine demonstrates a significantly stronger chelating ability for copper and other metal ions compared to lanthionine. Studies have quantified the copper-binding affinities of related compounds, showing that LAL is a sufficiently strong chelator to influence copper transport at plasma levels of 49 µM, whereas lanthionine (LAN) required a much higher concentration of 511 µM to exert a similar effect [1]. Furthermore, the chelation of zinc by LAL has been directly implicated in the inactivation of metalloenzymes such as carboxypeptidase A [2]. This stark difference in metal affinity is a critical differentiator in toxicological and nutritional research.

Copper transport influence
Reported
LAL 49 µM vs LAN 511 µM
Supports metal-chelation study context
In vivo plasma model, histidine-mediated transport
Nutritional Toxicology Bioinorganic Chemistry Metal Chelation

HPLC Detection Sensitivity

Lysinoalanine Dihydrochloride serves as a highly sensitive analytical standard. A validated HPLC method with fluorescence detection demonstrated a minimum detectable amount of 0.05 ng for the LAL standard [1]. This high level of sensitivity is crucial for quantifying trace amounts of this processing-induced contaminant in complex food matrices, where the limit of detection in actual samples was 0.5 ng (40 µg/g of analyzed protein) [1]. While other crosslinked amino acids like ornithinoalanine (OAL) can also be analyzed by GC-MS, the specific derivatization and detection parameters for LAL are distinct [2], and this HPLC method provides a well-characterized, quantitative benchmark for method development and validation.

HPLC LOD (standard)
Method context
0.05 ng
Enables trace-level quantification benchmark
Fluorescence detection after derivatization
Analytical Chemistry Food Safety Method Validation

Diastereomer-Specific Activity

The commercial Lysinoalanine Dihydrochloride standard is supplied as a diastereomeric mixture of LL- and LD-isomers, with a reported synthetic composition of approximately 56:44 LD to LL [1]. This is a critical specification because the two diastereomers have been shown to differ in their affinities for copper(II) ions and, consequently, their ability to induce kidney damage in rats [1]. This is in contrast to lanthionine, which is not typically supplied or studied as a defined diastereomeric mixture for this purpose. Using a standard with a known isomeric ratio is therefore essential for generating reproducible and biologically relevant data.

Diastereomeric ratio
Specification review
~56:44 LD:LL
Consistent stereochemical context for toxicology
Differential Cu(II) binding by isomer
Stereochemistry Toxicology Nutritional Science

Orthogonally Protected SPPS Building Block

Lysinoalanine Dihydrochloride is a precursor for the synthesis of orthogonally protected derivatives that are specifically designed for solid-phase peptide synthesis (SPPS). Researchers have developed an expedient synthesis of an orthogonally protected LAL derivative from an Aloc-protected Garner's aldehyde, rendering it suitable for the on-resin construction of side-chain-bridged cyclic peptides [1]. This provides a distinct advantage over other crosslinking amino acids like lanthionine or cystine, which lack this level of orthogonal protection tailored for SPPS. The successful use of LAL to create a conformationally constrained, active analog of glucagon-like peptide-1 (GLP-1) further validates its utility as a specialized building block [2].

SPPS building block
Context-dependent
Validated orthogonal protection
Enables on-resin constrained peptide synthesis
GLP-1 analog successfully synthesized
Peptide Chemistry Drug Discovery Solid-Phase Synthesis

Lysinoalanine Dihydrochloride: Application Scenarios


Food Safety Method Validation

Procure Lysinoalanine Dihydrochloride as the primary reference standard to develop, validate, and calibrate quantitative HPLC or GC-MS methods for detecting lysinoalanine crosslinks in processed foods. The compound's well-defined purity (≥99%) and established detection limit of 0.05 ng [1] make it ideal for ensuring analytical accuracy and method robustness in food testing laboratories.

Metal Chelation & Nephrotoxicity

Use Lysinoalanine Dihydrochloride in toxicological studies to elucidate the role of metal chelation in diet-induced nephrotoxicity. The differential copper(II) affinity of its LL- and LD- diastereomers [2], and its potent ability to influence copper transport at 49 µM [3], provide a defined chemical tool for probing the molecular mechanisms linking processed food consumption to kidney health.

Side-Chain Bridged Peptide Synthesis

Employ Lysinoalanine Dihydrochloride as a starting material to synthesize orthogonally protected lysinoalanine derivatives for solid-phase peptide synthesis (SPPS) [4]. This approach enables the creation of conformationally constrained, bioactive peptides, such as the lysinoalanine-bridged GLP-1 analog, which demonstrates enhanced alpha-helical content [5].

Protein Crosslinking Quantification

Use Lysinoalanine Dihydrochloride as a reference standard in studies investigating the effects of heat and alkali treatment on protein structure and digestibility. Its presence serves as a specific marker for protein damage, allowing researchers to correlate processing conditions with the extent of crosslinking and subsequent loss of nutritional value [6].

Application
Selection Property
Validation Focus
Food crosslink detection method validation
High-purity analytical reference standard
LOD and accuracy verification in food matrices
Metal-chelation nephrotoxicity research
Defined diastereomeric mixture with differential metal affinity
Copper-binding assay reproducibility
Constrained peptide synthesis
SPPS-compatible orthogonally protected building block
On-resin cyclization efficiency and peptide helicity
Protein damage marker quantification
Specific marker for heat/alkali-induced crosslinking
Crosslink quantification in processed protein matrices

Technical Documentation Hub

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24 linked technical documents
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